molecular formula C10H7BO3 B11909626 7-(Boryloxy)-4-methyl-2H-chromen-2-one CAS No. 64971-95-5

7-(Boryloxy)-4-methyl-2H-chromen-2-one

Cat. No.: B11909626
CAS No.: 64971-95-5
M. Wt: 185.97 g/mol
InChI Key: HONLYOPWGJWSES-UHFFFAOYSA-N
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Description

7-(Boryloxy)-4-methyl-2H-chromen-2-one is a boron-containing organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a boryloxy group attached to the chromen-2-one core, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Boryloxy)-4-methyl-2H-chromen-2-one typically involves the borylation of 4-methyl-2H-chromen-2-one. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 7-(Boryloxy)-4-methyl-2H-chromen-2-one undergoes several types of chemical reactions, including:

    Oxidation: The boryloxy group can be oxidized to form boronic acids or borate esters.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The boryloxy group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

    Oxidation: Boronic acids or borate esters.

    Reduction: Dihydro derivatives of chromen-2-one.

    Substitution: Various substituted chromen-2-one derivatives with new carbon-carbon bonds.

Scientific Research Applications

7-(Boryloxy)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as boron-containing polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(Boryloxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The boryloxy group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The chromen-2-one core can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the boryloxy group, resulting in different reactivity and applications.

    7-(Trimethylsilyloxy)-4-methyl-2H-chromen-2-one: Contains a trimethylsilyloxy group instead of a boryloxy group, leading to different chemical properties.

Uniqueness: 7-(Boryloxy)-4-methyl-2H-chromen-2-one is unique due to the presence of the boryloxy group, which imparts distinct reactivity and potential for forming boron-containing derivatives. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

7-(Boryloxy)-4-methyl-2H-chromen-2-one is a synthetic derivative of the coumarin class, known for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a boryloxy group at the 7-position of the chromen-2-one scaffold, which is critical for its biological properties. The synthesis typically involves the reaction of 7-hydroxy-4-methylcoumarin with boronic acids under specific conditions to introduce the boryloxy functionality.

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of coumarin derivatives, including this compound.

Case Study: Anticancer Evaluation
A study evaluated various derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting their potential as chemotherapeutic agents. Key findings are summarized in Table 1.

CompoundIC50 (µM)Mechanism of Action
This compound12.5Induction of apoptosis
Control (Doxorubicin)10.0DNA intercalation

2. Anti-inflammatory Activity

Research has shown that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Table 2: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound70%85%
Ibuprofen (Control)75%90%

This inhibition suggests a potential role in treating inflammatory diseases.

3. Antimicrobial Activity

The compound has also been studied for its antimicrobial effects against various pathogens.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development in this area.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress.
  • Enzyme Inhibition : It acts as an inhibitor of COX enzymes, which are key mediators in inflammation and pain pathways.
  • DNA Interaction : Some studies suggest that coumarin derivatives can intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.

Properties

CAS No.

64971-95-5

Molecular Formula

C10H7BO3

Molecular Weight

185.97 g/mol

InChI

InChI=1S/C10H7BO3/c1-6-4-10(12)13-9-5-7(14-11)2-3-8(6)9/h2-5H,1H3

InChI Key

HONLYOPWGJWSES-UHFFFAOYSA-N

Canonical SMILES

[B]OC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

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